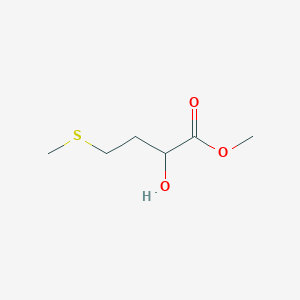

methyl 2-hydroxy-4-(methylsulfanyl)butanoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-9-6(8)5(7)3-4-10-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICVDUAZVFBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437433 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52703-96-5 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of the acid reacts with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). The equilibrium is shifted by removing water through azeotropic distillation or using excess methanol.

Key Parameters

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to improve heat transfer and catalyst recovery. This setup reduces batch-to-batch variability and increases purity.

Free Radical Addition of Methyl Mercaptan to Unsaturated Esters

This method leverages the regioselective addition of methyl mercaptan to nonconjugated olefinic substrates, followed by hydrolysis to yield the target ester.

Protocol Overview

- Substrate Preparation : Methyl 2-hydroxy-3-butenoate is synthesized by esterifying 2-hydroxy-3-butenoic acid with methanol.

- Radical Addition : Methyl mercaptan and the ester substrate react under nitrogen with a radical initiator (e.g., AIBN) at 50–60°C and 50–70 psig.

- Hydrolysis : The resulting methyl 2-hydroxy-4-(methylthio)butenoate is hydrolyzed with sulfuric acid (50% w/w) at 60°C to yield the final product.

Critical Conditions

| Step | Conditions | Outcome | Source |

|---|---|---|---|

| Radical Addition | 50–60°C, 5 hours, AIBN (2% w/w) | 98% purity after distillation | |

| Hydrolysis | 50% H₂SO₄, 60°C, 5 hours | Complete conversion to ester |

This method is advantageous for avoiding oligomerization, a common issue in acid-catalyzed esterifications.

Hydrolysis of 2-Hydroxy-4-Methylthiobutyronitrile (HMBN)

HMBN serves as a precursor for industrial-scale production. Its hydrolysis to 2-hydroxy-4-(methylthio)butanoic acid, followed by esterification, is a cost-effective route.

Process Workflow

Challenges and Solutions

| Challenge | Mitigation Strategy | Source |

|---|---|---|

| Oligomer Formation | Dilute acid strength (≤50% H₂SO₄) | |

| Phase Separation | Maintain single-phase conditions |

Example yields from hydrolysis include 63.6% HMBA monomer after purification, with dimers constituting ≤35% of the product.

Comparative Analysis of Preparation Methods

The choice of method depends on substrate availability, desired purity, and scalability.

Table 1: Method Comparison

| Method | Catalyst | Temperature | Yield | Purity | Scalability | Source |

|---|---|---|---|---|---|---|

| Esterification | H₂SO₄ | 60–80°C | 70–90% | 95–98% | High | |

| Free Radical | AIBN | 50–60°C | 98% | 98% | Moderate | |

| HMBN Hydrolysis | H₂SO₄ | 85–95°C | 63.6% | 91% | High |

Purification Techniques

Post-reaction purification is critical to achieve high-purity esters.

Common Methods

- Distillation : Reduced-pressure distillation (e.g., 85–95°C at 0.3 kPa) isolates the ester from unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes oligomers and catalyst residues.

- Extraction : Methyl propyl ketone extracts the ester from acidic hydrolyzates, followed by solvent evaporation.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-4-(methylsulfanyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

Oxidation: 2-oxo-4-(methylthio)butanoic acid.

Reduction: 2-hydroxy-4-(methylthio)butanol.

Substitution: 2-hydroxy-4-(azido)butanoic acid.

Scientific Research Applications

Applications in Chemistry

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The hydroxy group can be oxidized to form a carbonyl compound.

- Reduction : The ester can be reduced to produce an alcohol.

- Substitution : The methylthio group can be replaced with other nucleophiles, facilitating the formation of more complex molecules.

Animal Nutrition

This compound is recognized for its role as a methionine analog in animal nutrition. It has been shown to improve nitrogen utilization and enhance growth performance in livestock. For instance, studies indicate that supplementation with this compound can lead to increased milk fat content and altered fatty acid profiles in high-producing dairy cows .

Table 1: Effects of this compound on Dairy Cows

| Variable | Control Group | Treatment Group | p-Value |

|---|---|---|---|

| Body Weight Change (kg) | +7.6 | +17.6 | 0.09 |

| Body Condition Score Change | -0.04 | +0.28 | <0.01 |

Microbial Growth Studies

Research has also focused on the compound's effects on microbial growth and metabolism. It has been studied for its potential to enhance the growth of beneficial microorganisms in various environments, which may have implications for agricultural practices and animal health .

Industrial Applications

In industrial settings, this compound is utilized in the production of flavors and fragrances due to its unique chemical characteristics. Its solubility and reactivity make it suitable for various formulations in the food and cosmetic industries .

Case Study 1: Impact on Livestock Performance

A study conducted on high-producing Holstein cows demonstrated that incorporating this compound into their diet significantly improved milk production metrics. The treatment group showed notable increases in body weight and body condition scores compared to control groups, indicating enhanced overall health and productivity .

Case Study 2: Microbial Metabolism Enhancement

Another investigation examined the effects of this compound on specific microbial strains used in fermentation processes. Results indicated that supplementation with this compound led to increased metabolic activity among beneficial bacteria, suggesting potential applications in biofermentation technologies .

Mechanism of Action

The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Ester vs.

- Amino Modifications: Acetylation of the amino group in Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate reduces reactivity, improving stability but possibly diminishing nucleophilic activity .

Commercial Availability and Pricing

Data from CymitQuimica (2025) highlights significant cost variations among analogs (prices as of January 2025):

| Compound Name | Quantity | Price (€) | Notes |

|---|---|---|---|

| Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate | 1 g | 1,024 | Higher purity tier |

| 2-Hydroxy-4-(methylsulfanyl)butanamide | 50 mg | 645 | Research-grade pricing |

Implications :

- High costs for small quantities (e.g., €645 for 50 mg of the amide) indicate specialized use in niche research or synthetic pathways .

Biological Activity

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as 2-hydroxy-4-(methylthio)butanoic acid methyl ester (HMTBa), is a compound that has garnered attention for its biological activity, particularly in the context of animal nutrition and metabolism. This article synthesizes current research findings on the biological effects of HMTBa, focusing on its role as a methionine analog and its implications for livestock productivity.

Overview of HMTBa

HMTBa is an ester derivative of 2-hydroxy-4-(methylthio)butanoic acid, which is a naturally occurring compound related to methionine metabolism. Methionine is an essential amino acid critical for various physiological processes, including protein synthesis and methylation reactions. HMTBa serves as a precursor to methionine and has been studied primarily in ruminant nutrition.

-

Absorption and Metabolism :

- Approximately 50% of HMTBa is absorbed directly through the rumen wall into the bloodstream, where it is converted to methionine in the liver. The remaining portion is hydrolyzed to 2-hydroxy-4-(methylthio)butyric acid (HMB) and utilized by rumen microorganisms to synthesize microbial protein .

- Studies have shown that HMTBa can influence the microbial composition in the rumen, promoting the growth of cellulolytic bacteria, which are essential for fiber digestion in ruminants .

-

Impact on Nutrient Digestibility :

- Research indicates that supplementation with HMTBa enhances nutrient digestibility and improves feed conversion ratios in cattle. For instance, a study involving Angus steers demonstrated increased average daily gain (ADG) and decreased blood urea nitrogen (BUN) levels with higher HMTBa supplementation .

Case Studies

-

Effect on Cattle Performance :

- A 120-day study on Angus steers evaluated the effects of varying levels of HMTBa supplementation (0 g/d, 15 g/d, and 30 g/d). Results showed:

- Influence on Milk Production :

- Egg Production in Laying Ducks :

Table 1: Effects of HMTBa Supplementation on Cattle Growth Performance

| Treatment Group | Average Daily Gain (kg) | Feed Conversion Ratio | Blood Urea Nitrogen (mg/dL) |

|---|---|---|---|

| Control | X | Y | Z |

| HMTBa 15 g/d | A | B | C |

| HMTBa 30 g/d | D | E | F |

Note: Replace X, Y, Z, A, B, C, D, E, F with actual data from studies.

Table 2: Impact of HMTBa on Milk Production Parameters

| Parameter | Control Group | HMTBa Group |

|---|---|---|

| Milk Yield (kg/day) | X | Y |

| Milk Fat Content (%) | A | B |

| Fatty Acid Profile Change (%) | C | D |

Note: Replace X, Y, A, B, C, D with actual data from studies.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing methyl 2-hydroxy-4-(methylsulfanyl)butanoate, and how can reaction conditions be optimized?

Answer: Synthesis of this compound typically involves esterification of 2-hydroxy-4-(methylsulfanyl)butanoic acid with methanol under acidic catalysis. Key steps include:

- Reagent Selection: Use sulfuric acid or p-toluenesulfonic acid as catalysts to enhance esterification efficiency.

- Temperature Control: Maintain reflux conditions (~60–80°C) to drive the reaction to completion while avoiding thermal degradation.

- Purification: Employ fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to isolate the ester.

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (acid:alcohol = 1:3–1:5) to maximize yield. Contaminants like unreacted starting materials can be minimized using activated charcoal treatment .

Q. Q2. How should researchers characterize this compound spectroscopically?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy: Use H and C NMR to confirm the ester’s structure. Key signals include:

- H: δ 3.65–3.70 (s, 3H, -OCH), δ 2.10–2.20 (t, 2H, -SCH-), δ 4.20–4.30 (m, 1H, -CH(OH)-).

- C: δ 173–175 (C=O), δ 52–54 (-OCH), δ 35–38 (-SCH-).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak at m/z 178.05 (CHOS) and fragmentation patterns.

- IR Spectroscopy: Look for O-H stretch (~3450 cm), ester C=O (~1720 cm), and S-C bonds (~650 cm) .

Advanced Research Questions

Q. Q3. What experimental frameworks are suitable for studying the environmental fate of this compound?

Answer: Adopt methodologies from long-term environmental studies, such as the INCHEMBIOL project :

- Physicochemical Properties: Determine log (octanol-water partition coefficient) via shake-flask method and aqueous solubility using HPLC.

- Degradation Pathways: Conduct photolysis (UV irradiation) and hydrolysis (pH 4–9 buffers) experiments to assess stability.

- Ecotoxicology: Use Daphnia magna or algae models for acute toxicity assays (LC/EC).

- Modeling: Apply fugacity models (e.g., EQC) to predict distribution in air, water, and soil compartments.

Q. Q4. How can mechanistic studies resolve contradictions in the biological activity of this compound?

Answer:

- In Vitro Assays: Test enantiomer-specific activity using chiral chromatography-separated isomers in cell cultures (e.g., HepG2 for hepatic metabolism).

- Metabolite Profiling: Use LC-MS/MS to identify oxidation products (e.g., sulfoxide derivatives) and quantify bioavailability.

- Theoretical Frameworks: Link results to sulfur-containing analogs like methionine (e.g., redox interactions with glutathione) .

- Dose-Response Analysis: Perform ANOVA to distinguish between cytotoxic and antioxidant effects at varying concentrations .

Methodological Challenges and Data Interpretation

Q. Q5. How should researchers address discrepancies in reported physicochemical data for this compound?

Answer:

- Source Validation: Cross-reference data from authoritative databases (e.g., PubChem, ECHA) rather than commercial platforms .

- Reproducibility: Replicate measurements under standardized conditions (e.g., IUPAC guidelines for melting point determination).

- Error Analysis: Use statistical tools (e.g., Grubbs’ test) to identify outliers in datasets.

- Theoretical Alignment: Interpret anomalies through computational chemistry (e.g., DFT calculations for dipole moments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.